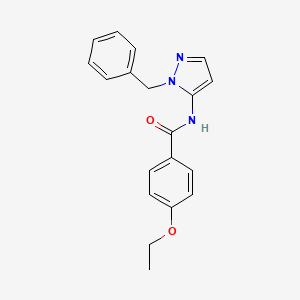![molecular formula C22H25N3O4 B11308004 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11308004.png)
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1H-ベンゾ[d]イミダゾール-2-イル)ピペリジン-1-イル)(3,4,5-トリメトキシフェニル)メタノンは、ベンゾイミダゾール部分とピペリジン環およびトリメトキシフェニル基が結合した複雑な有機化合物です。この化合物は、その潜在的な生物活性と医薬品化学における応用のため注目されています。
2. 製法
合成経路と反応条件: (4-(1H-ベンゾ[d]イミダゾール-2-イル)ピペリジン-1-イル)(3,4,5-トリメトキシフェニル)メタノンの合成は、通常、複数のステップを必要とします。
ベンゾイミダゾールコアの形成: これは、o-フェニレンジアミンと適切なアルデヒドを酸性条件下で反応させることで達成できます。
ピペリジン環の付加: ベンゾイミダゾール誘導体は、次にピペリジン誘導体と反応させられます。通常、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を、トリエチルアミンなどの塩基の存在下で使用します。
トリメトキシフェニル基の導入:
工業的製造方法: この化合物の工業的製造は、同様の合成経路に従う可能性がありますが、収率と純度を最適化して大規模に行われます。これには、連続フロー反応器と自動合成プラットフォームを使用して、品質と効率の一貫性を確保することが含まれる場合があります。
反応の種類:
酸化: この化合物は、特にベンゾイミダゾール部分で酸化反応を受ける可能性があり、N-オキシドの形成につながります。
還元: 還元反応は、カルボニル基を標的にして、アルコールに変換することができます。
置換: フェニル環上のメトキシ基は、求核性芳香族置換反応によって他の官能基で置換することができます。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸(mCPBA)を酸化剤として使用できます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)は一般的な還元剤です。
置換: ナトリウムメトキシド(NaOMe)またはtert-ブトキシカリウム(KOtBu)を、求核性芳香族置換に使用できます。
主な生成物:
酸化: N-オキシドの形成。
還元: アルコール誘導体の形成。
置換: 使用した求核試薬に応じて、さまざまな置換誘導体の形成。
化学:
- より複雑な分子の合成のためのビルディングブロックとして使用されます。
- その反応性と配位化学におけるリガンドとしての可能性について研究されています。
生物学と医学:
- ベンゾイミダゾール部分が生物活性で知られているため、抗癌剤としての可能性について調査されています。
- 抗菌剤としての潜在的な用途。
産業:
- 新しい医薬品の開発に使用できる可能性があります。
- 特殊化学品の合成における潜在的な用途。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Attachment of the piperidine ring: The benzimidazole derivative is then reacted with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the trimethoxyphenyl group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anticancer agent due to the presence of the benzimidazole moiety, which is known for its biological activity.
- Potential use as an antimicrobial agent.
Industry:
- Could be used in the development of new pharmaceuticals.
- Potential applications in the synthesis of specialty chemicals.
作用機序
(4-(1H-ベンゾ[d]イミダゾール-2-イル)ピペリジン-1-イル)(3,4,5-トリメトキシフェニル)メタノンの作用機序は完全には解明されていませんが、酵素や受容体などの特定の分子標的との相互作用が関与すると考えられています。ベンゾイミダゾール部分は、DNAやタンパク質と相互作用することが知られており、癌細胞や微生物における重要な生物学的プロセスの阻害につながる可能性があります。
類似化合物:
(1H-ベンゾ[d]イミダゾール-2-イル)(フェニル)メタノン: 構造は似ていますが、ピペリジン基とトリメトキシフェニル基がありません。
(1H-ベンゾ[d]イミダゾール-2-イル)ピペリジン: トリメトキシフェニル基がありません。
(3,4,5-トリメトキシフェニル)メタノン: ベンゾイミダゾール部分とピペリジン基がありません。
独自性:
- ベンゾイミダゾール、ピペリジン、トリメトキシフェニル基を1つの分子に組み合わせたものは、ユニークであり、独自の生物活性を発揮する可能性があります。
- トリメトキシフェニル基の存在は、化合物の親油性を高める可能性があり、細胞膜を通過する能力を向上させる可能性があります。
この詳細な記事は、(4-(1H-ベンゾ[d]イミダゾール-2-イル)ピペリジン-1-イル)(3,4,5-トリメトキシフェニル)メタノンについて、合成、化学反応、用途、作用機序、および類似化合物との比較を網羅した包括的な概要を提供しています。
類似化合物との比較
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure but lacks the piperidine and trimethoxyphenyl groups.
(1H-benzo[d]imidazol-2-yl)piperidine: Lacks the trimethoxyphenyl group.
(3,4,5-trimethoxyphenyl)methanone: Lacks the benzimidazole and piperidine moieties.
Uniqueness:
- The combination of the benzimidazole, piperidine, and trimethoxyphenyl groups in a single molecule is unique and may confer distinct biological activities.
- The presence of the trimethoxyphenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.
This detailed article provides a comprehensive overview of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C22H25N3O4 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H25N3O4/c1-27-18-12-15(13-19(28-2)20(18)29-3)22(26)25-10-8-14(9-11-25)21-23-16-6-4-5-7-17(16)24-21/h4-7,12-14H,8-11H2,1-3H3,(H,23,24) |
InChIキー |
LXAAKBHSJCVFNR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-beta-alanine](/img/structure/B11307922.png)
![N-(Prop-2-EN-1-YL)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11307923.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11307926.png)
![N-[2-(4-ethylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11307930.png)
![5-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11307936.png)
![4-(4-Hydroxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11307938.png)

![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11307942.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B11307956.png)
![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxypropyl)-4-oxobutanamide](/img/structure/B11307970.png)
![N-{2-[3-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11307978.png)
![3,7,7-Trimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11307984.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11307987.png)
![N-(3,4-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11307992.png)
